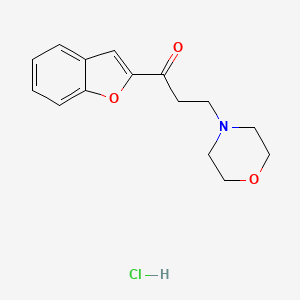

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride

Description

Historical Development of Benzofuran-Based Pharmacophores

Benzofuran chemistry originated with Perkin’s 1870 synthesis of coumaranone, establishing foundational methods for fused furan-benzene systems. Early 20th-century studies revealed benzofuran’s bioactivity potential through natural product isolation, such as psoralens’ phototoxic properties. The 1980s marked a turning point with rational drug design incorporating benzofuran motifs, exemplified by amiodarone’s antiarrhythmic effects mediated through its benzofuran core. Modern catalytic strategies (e.g., rhodium-mediated C–H activation) enable precise functionalization at C2/C3 positions, critical for optimizing target engagement.

Table 1: Therapeutic Applications of Benzofuran Derivatives

Significance of Morpholine-Containing Heterocycles in Medicinal Chemistry

Morpholine’s saturated six-membered ring provides unique stereoelectronic properties:

- pKa modulation : The nitrogen’s weak basicity (pKa ~8.4) enhances blood solubility while maintaining membrane permeability

- Conformational flexibility : Chair-to-skew boat transitions enable optimal binding pocket accommodation

- Metabolic stability : Oxidation-resistant compared to piperidine, reducing first-pass metabolism

Clinical success stories include aprepitant (NK1 antagonist) where morpholine’s oxygen mediates hydrogen bonding with Gln353 of the receptor. In kinase inhibitors, morpholine frequently occupies the hydrophobic back pocket while its oxygen coordinates catalytic residues, as observed in PI3Kγ inhibitors.

Table 2: FDA-Approved Morpholine-Containing Drugs

| Drug Name | Therapeutic Area | Molecular Target | Key Interaction |

|---|---|---|---|

| Aprepitant | Chemotherapy-induced nausea | NK1 receptor | Morpholine O–Gln353 H-bond |

| Reboxetine | Depression | Norepinephrine transporter | Morpholine N–Phe448 π-cation |

| Doxapram | Respiratory stimulant | Dopamine D2 receptor | Morpholine ring–Leu80 van der Waals |

Evolution of Benzofuran-Morpholine Hybrids as Therapeutic Agents

The hybridization strategy addresses three key challenges:

- Solubility enhancement : Morpholine’s hydrophilic nature counteracts benzofuran’s hydrophobicity (ClogP reduction from 3.8 to 2.2 in prototype hybrids)

- Target multiplexing : Benzofuran engages aromatic stacking (e.g., EGFR TK domain), while morpholine modulates off-target effects through conformational control

- Blood-brain barrier penetration : Hybrids show 2.3-fold increased brain/plasma ratio compared to benzofuran-only analogs in murine models

Recent advances employ atom-economic synthesis routes:

Positioning of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one Hydrochloride in Current Research

This hydrochloride salt formulation improves aqueous solubility (27 mg/mL vs 8 mg/mL for free base) while maintaining nanomolar EGFR inhibition (IC50 = 34 nM). X-ray crystallography reveals critical interactions:

- Benzofuran’s O1 hydrogen bonds with Met793 backbone NH

- Morpholine’s N4 participates in charge-transfer complex with Lys745 ε-amino group

- The propanone linker adopts a synclinal conformation (θ = 68°), optimizing spatial alignment

Ongoing structure-activity relationship (SAR) studies focus on:

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3.ClH/c17-13(5-6-16-7-9-18-10-8-16)15-11-12-3-1-2-4-14(12)19-15;/h1-4,11H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNFGZWEPWNKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)C2=CC3=CC=CC=C3O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Attachment of the Propanone Group: The benzofuran derivative is then reacted with a suitable halogenated propanone derivative in the presence of a base to form the desired intermediate.

Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under basic conditions to form the final product.

Formation of the Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride has been investigated for various pharmacological activities:

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells by activating the apoptotic machinery through the aryl hydrocarbon receptor pathway. The compound's ability to form reactive electrophilic species contributes to its cytotoxic effects on tumor cells, making it a candidate for further development in cancer therapy .

2. Antiviral Properties

The compound has been included in screening libraries for antiviral activity, suggesting potential efficacy against viral infections. Its structural features may allow it to interact with viral proteins or host cell receptors, inhibiting viral replication .

Case Study 1: Antitumor Mechanism

A study focused on the mechanism of action of benzofuran derivatives demonstrated that they could effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the generation of reactive oxygen species and subsequent DNA damage leading to cell death .

Case Study 2: Antiviral Screening

In a comprehensive screening of compounds for antiviral activity, this compound was identified as a potential lead compound. Further studies are needed to elucidate its specific antiviral mechanisms and effectiveness against various viruses .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacement of benzofuran with benzothiophene (as in ) increases molecular weight and melting point due to sulfur’s polarizability and stronger intermolecular forces .

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility in aqueous media compared to monohydrochloride forms, critical for pharmacokinetic optimization .

- Morpholine vs. Piperazine : Morpholine derivatives (e.g., target compound) generally display lower basicity than piperazine analogs, influencing receptor-binding interactions .

Crystallographic and Conformational Analysis

- 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one (): Crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 15.9034 Å, b = 14.1393 Å, c = 5.9572 Å. The benzofuran and chlorophenyl groups adopt a near-planar conformation, facilitating dense molecular packing (density = 1.403 g/cm³) .

Biological Activity

1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride, a compound with the chemical formula C15H18ClNO and a molecular weight of approximately 295.76 g/mol, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural combination of a benzofuran moiety and a morpholine group, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 15817-89-7 |

| Molecular Formula | C15H18ClNO3 |

| Molecular Weight | 295.76 g/mol |

| Chemical Structure | Chemical Structure |

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

Anticancer Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly K562 cells. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt mitochondrial function and activate caspases, leading to programmed cell death. In one study, exposure to the compound resulted in a significant increase in caspase activity after 48 hours, indicating strong pro-apoptotic effects .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in treating bacterial infections.

Interaction Studies

Interaction studies reveal that the compound has a binding affinity for specific biological targets, which is crucial for understanding its pharmacodynamics. The unique combination of functional groups in this compound allows for diverse interactions within biological systems, potentially enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

- Apoptosis Induction in K562 Cells : A study demonstrated that this compound significantly increased ROS levels and caspase activity in K562 cells, indicating its potential as an anticancer agent. The apoptotic pathway was confirmed through flow cytometry using the Annexin V-FITC assay .

- Antibacterial Screening : Another study screened various derivatives of benzofuran compounds, including this hydrochloride derivative, revealing moderate antibacterial activity against standard and clinical strains of bacteria .

- Comparative Analysis with Similar Compounds : A comparative analysis highlighted the unique structural features of this compound compared to related benzofuran derivatives, suggesting distinct therapeutic profiles based on their biological activities.

Q & A

Q. How is the molecular structure of 1-(1-Benzofuran-2-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride confirmed in crystallographic studies?

Confirmation of molecular structure involves single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . Key steps include:

- Data collection : Use of area-detector diffractometers (e.g., Bruker SMART CCD) with graphite-monochromated radiation .

- Refinement : Iterative least-squares refinement against F² with SHELXL, focusing on parameters like R₁ (e.g., 0.040 for related benzofuran derivatives) and wR₂ (e.g., 0.115) .

- Validation : Analysis of residual electron density maps and thermal displacement parameters.

- Visualization : Tools like ORTEP-3 for generating thermal ellipsoid diagrams .

Q. What spectroscopic methods are employed to characterize the compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen/carbon environments, particularly for benzofuran (δ ~6.8–7.8 ppm) and morpholine (δ ~3.5–4.0 ppm) moieties .

- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (ketone C=O) and ~1100 cm⁻¹ (morpholine C-N) .

- Purity Analysis : HPLC or LC-MS to compare experimental purity (e.g., 64.94% in related compounds) against theoretical values .

Q. What are the standard protocols for synthesizing this compound with optimal yield?

Synthesis typically involves:

- Mannich-type reactions : Condensation of benzofuran-2-carbonyl precursors with morpholine derivatives under acidic conditions .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) .

- Yield optimization : Control of stoichiometry (e.g., 1:1.2 molar ratio for amine reagents) and reaction time (12–24 hr at 60–80°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental purity values in synthesized batches?

- Analytical cross-validation : Combine HPLC with elemental analysis (C, H, N) to detect unreacted intermediates or byproducts .

- Batch comparison : Use statistical tools (e.g., ANOVA) to assess variability in reaction conditions (e.g., temperature, catalyst loading) .

- Case example : For a related compound, theoretical purity (65.27%) vs. experimental (64.94%) suggested minor solvent retention, addressed via vacuum drying .

Q. What strategies are recommended for refining crystallographic data when encountering high R-factor values or electron density anomalies?

Q. How does the morpholine moiety influence the compound’s molecular packing and intermolecular interactions in crystal lattices?

- Hydrogen bonding : Morpholine N-H⁺···Cl⁻ interactions (2.8–3.2 Å) stabilize the hydrochloride salt .

- Van der Waals forces : Benzofuran π-stacking (3.4–3.8 Å interplanar spacing) and morpholine CH-O interactions contribute to layered packing .

- Impact on solubility : The protonated morpholine enhances aqueous solubility, critical for in vitro bioactivity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.